molecular formula C4H9NO2S B2894480 3-Methylisothiazolidine 1,1-dioxide CAS No. 101258-21-3

3-Methylisothiazolidine 1,1-dioxide

Cat. No. B2894480
M. Wt: 135.18
InChI Key: ULZOVNGHPDAGMF-UHFFFAOYSA-N
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Description

3-Methylisothiazolidine 1,1-dioxide, also known as 3-methyl-1lambda6,2-thiazolidine-1,1-dione, is a chemical compound with the molecular formula C4H9NO2S . It has a molecular weight of 135.19 . The compound is typically stored at room temperature and is available in liquid form .


Molecular Structure Analysis

The InChI code for 3-Methylisothiazolidine 1,1-dioxide is 1S/C4H9NO2S/c1-4-2-3-8(6,7)5-4/h4-5H,2-3H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

3-Methylisothiazolidine 1,1-dioxide is a liquid at room temperature . Its molecular weight is 135.19 , and its molecular formula is C4H9NO2S .

Scientific Research Applications

Anti-inflammatory and Anti-arthritic Potential

3-Methylisothiazolidine 1,1-dioxide derivatives have shown significant promise in the field of anti-inflammatory and anti-arthritic drugs. A study by Inagaki et al. (2000) explored compounds with the gamma-sultam skeleton, which includes 1,2-isothiazolidine-1,1-dioxide derivatives, for their potent inhibitory effects on cyclooxygenase-2 and 5-lipoxygenase, as well as interleukin-1 production. These compounds were effective in various animal arthritic models and are being considered as potential drug candidates (Inagaki et al., 2000).

Synthesis and Biological Activity

The compound's versatility in synthesis and its biological activity have been noted in several studies. For instance, Zarovnaya et al. (2015) discussed the synthesis of tetrahydrothiophene 1,1-dioxides annulated with an oxazolidine ring, highlighting its potential in creating biologically active heterocyclic compounds (Zarovnaya, Dul’nev, & Palchikov, 2015).

Potential in Pharmacology

The pharmacological potential of isothiazol-1,1-dioxide derivatives is significant. Schulze and Illgen (1997) reviewed the last ten years of synthetic methods, reactions, and biological applications of these derivatives. They emphasized their role in stereoselective synthesis and as chiral auxiliaries in pharmacologically important compounds (Schulze & Illgen, 1997).

Hypolipidemic Activity

The hypolipidemic activity of related compounds has been explored by Chapman, Cocolas, and Hall (1983). They studied the effects of 1,2-benzisothiazolin-3-one 1,1-dioxide derivatives in lowering serum triglyceride and cholesterol levels in mice (Chapman, Cocolas, & Hall, 1983).

Application in Molecular Probe Discovery

The construction of libraries of triazole-containing isothiazolidine 1,1-dioxides for molecular probe discovery has been reported by Rolfe et al. (2011), indicating the compound's utility in creating diverse molecular structures for scientific exploration (Rolfe et al., 2011).

Antimicrobial Properties

The compound's derivatives have been tested for antimicrobial properties. Bachman, Baker, and Roman (1978) synthesized 3-substituted 1,2-benzisothiazole 1,1-dioxides and evaluated their efficacy against various bacteria and fungi, demonstrating their potential in antimicrobial applications (Bachman, Baker, & Roman, 1978).

properties

IUPAC Name

3-methyl-1,2-thiazolidine 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2S/c1-4-2-3-8(6,7)5-4/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULZOVNGHPDAGMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCS(=O)(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylisothiazolidine 1,1-dioxide

CAS RN

101258-21-3
Record name 3-methyl-1,2-thiazolidine 1,1-dioxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
1
Citations
JA Akana - 2007 - dspace.mit.edu
This thesis presents a study of the reaction between an (NHC)gold(I) fluoride complex (NHC = N-heterocyclic carbene) and alkynes (Chapter 1). Gold(I) and fluoride add trans across …
Number of citations: 4 dspace.mit.edu

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